Cas no 1932576-99-2 (rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid)

Technical Introduction: rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and constrained amino acid analogs. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the methyl substitution at the 4-position introduces steric constraints useful for modulating conformational properties. Its rigid azetidine scaffold is advantageous for designing bioactive molecules with improved metabolic stability. The racemic mixture allows for versatile applications in medicinal chemistry and asymmetric synthesis.
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid structure
1932576-99-2 structure
Product Name:rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
CAS No:1932576-99-2
MF:C10H17NO4
MW:215.24628329277
CID:6279862
PubChem ID:130942964
Update Time:2025-10-30

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1932576-99-2
    • EN300-27730740
    • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
    • Inchi: 1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1
    • InChI Key: SZFDJSLFSMVIOM-RNFRBKRXSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@@H](C(=O)O)C[C@H]1C)=O

Computed Properties

  • Exact Mass: 215.11575802g/mol
  • Monoisotopic Mass: 215.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.8Ų

rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27730740-0.05g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
1932576-99-2
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$1417.0 2023-05-25
Enamine
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rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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Enamine
EN300-27730740-1.0g
rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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Enamine
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rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid Related Literature

Additional information on rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid

Research Brief on rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS: 1932576-99-2)

The compound rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid (CAS: 1932576-99-2) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the significance of azetidine derivatives in medicinal chemistry, particularly as constrained scaffolds that can enhance the pharmacokinetic properties of drug candidates. The rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules, including protease inhibitors and modulators of protein-protein interactions. Its stereochemistry and functional groups make it a versatile building block for the development of novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound using a chiral pool approach, achieving high enantiomeric purity. The researchers emphasized its utility in the construction of peptidomimetics, which are increasingly important in targeting undruggable proteins. The tert-butoxycarbonyl (Boc) protecting group was found to be crucial for the stability of the intermediate during subsequent synthetic steps.

In terms of biological activity, preliminary in vitro assays have shown that derivatives of rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid exhibit moderate inhibitory effects on certain serine proteases implicated in inflammatory diseases. However, further optimization is required to improve potency and selectivity. Computational modeling studies have also suggested that the methyl group at the 4-position of the azetidine ring may contribute to enhanced binding affinity by filling a hydrophobic pocket in the target enzymes.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2022-2023 covering its use in combination therapies for oncology and autoimmune disorders. One notable application involves its incorporation into PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker between the target-binding moiety and the E3 ubiquitin ligase-recruiting element.

Despite these promising developments, challenges remain in the large-scale production of this compound with consistent quality. Recent process chemistry studies have focused on optimizing the catalytic asymmetric synthesis to avoid the formation of diastereomeric mixtures. Green chemistry approaches using biocatalysts are also being explored to improve the sustainability of the synthesis.

In conclusion, rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid represents an important building block in modern drug discovery. Its unique structural features and demonstrated utility in various therapeutic contexts make it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions may include exploring its applications in targeted protein degradation and the development of more efficient synthetic routes.

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